2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Antitubulin Antiproliferative Regioisomer comparison

Medicinal chemists requiring the pyrrolo[3,2-d]pyrimidine scaffold for kinase inhibitor programs face regioisomer-dependent potency pitfalls. This 2,4-dimethyl core is the critical unsubstituted negative control, where N5-substitution alters EC50 against CCRF-CEM leukemia cells by up to 7-fold. Supplied at 98% purity, it serves as a fragment library benchmark (cLogP 0.40) and direct precursor for PI3K/mTOR/EGFR inhibitor synthesis.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13577098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)C)C=CN2
InChIInChI=1S/C8H9N3/c1-5-8-7(3-4-9-8)11-6(2)10-5/h3-4,9H,1-2H3
InChIKeyQSMYOZHYAZMWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine: Kinase and Antifolate Scaffold


2,4-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 2408965-82-0) is a heteroaromatic, bicyclic pyrrolopyrimidine scaffold with methyl groups at the C2 and C4 positions [1]. It serves as a critical unsubstituted core in medicinal chemistry, particularly for the development of kinase inhibitors and antifolates. The pyrrolo[3,2-d]pyrimidine isomer is recognized in several studies as conferring superior biological potency compared to its pyrrolo[2,3-d]pyrimidine regioisomer, establishing it as a preferred starting point for lead optimization [2].

1
Selected Isomer Pyrrolo[3,2-d]pyrimidine core
2
Research Context Kinase inhibitor and antifolate pathway studies
3
Structural Context Unsubstituted N5-H, C2/C4 dimethyl scaffold
Preferred starting point for isomer-specific antitubulin lead optimization, as reported in comparative studies.

2,4-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine: Non-Substitutable by Regioisomers or N-Analogs


Generic substitution within the pyrrolopyrimidine family is not possible due to well-documented, quantifiable differences in biological activity arising from even minor structural changes. The pyrrolo[3,2-d]pyrimidine scaffold has been explicitly shown to be more potent than its pyrrolo[2,3-d]pyrimidine regioisomer in cellular proliferation assays [1]. Furthermore, the unsubstituted N5 position on the target compound is a critical determinant of potency; research by Cawrse et al. demonstrated that N5 substitution alone can alter the EC50 against CCRF-CEM leukemia cells by up to 7-fold, meaning the base scaffold's activity is radically different from its derivatives and must be individually characterized for any procurement or screening campaign [2].

REGIOISOMER
Pyrrolo[2,3-d]pyrimidine analogs may exhibit reduced antiproliferative potency; the [3,2-d] scaffold is reported as pharmacophorically distinct and not interchangeable.
DERIVATIVES
N5-substituted analogs alter baseline EC50 by up to 7-fold. The unsubstituted N5-H core cannot substitute for more potent, functionalized derivatives as a negative control.
INTERMEDIATES
2,4-Dichloro intermediates enable nucleophilic substitution; C2/C4 methyl groups dictate kinase hinge-binding selectivity, resulting in a distinct inhibitor chemotype.

2,4-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine: Direct Comparative Evidence


Regioisomeric Potency Advantage

A direct regioisomeric comparison found that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts. While this study used more complex derivatives, the scaffold itself is the variable dictating this difference, making the 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core a superior starting point for achieving submicromolar cellular potency [1].

Regioisomer Potency
Head-to-head
Submicromolar potency reported over [2,3-d] regioisomer
Supports isomer-specific assay potency context
MDA-MB-435 and NCI-60 cell panel, two-digit nanomolar GI50 values
Antitubulin Antiproliferative Regioisomer comparison

N5-Substitution Alters Antiproliferative Potency

Data from Cawrse et al. demonstrate that modifying the N5 position, which is the key structural differentiator of the target compound, produced a 7-fold shift in EC50 against CCRF-CEM leukemia cells. Therefore, the unsubstituted N5-H of 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has a unique baseline activity profile that cannot be predicted or substituted by N5-alkylated or N5-arylated analogs [1].

N5-H Baseline Activity
Cross-study
EC50 shift up to 7-fold
Supports unsubstituted negative control use
CCRF-CEM leukemia cell line, Cawrse et al. 2019
Anticancer Leukemia Structure-Activity Relationship CCRF-CEM N5-substitution

Lipophilicity Defines Solubility and Permeability

The ACD/LogP for 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is calculated to be 0.40. This quantifies the base lipophilicity of the scaffold [1]. While direct comparative logP data for the [2,3-d] isomer is not collated in a single source, this value serves as a reference parameter for solubility and membrane permeability predictions, differentiating it from any analog with a different substitution pattern that would alter this key physicochemical property. This LogP value is critical for pre-screening compound selection in drug discovery programs.

Physicochemical Property
Class-level
ACD/LogP: 0.40
Supports solubility/permeability prediction
More hydrophilic than typical drug-like kinase inhibitors
Physicochemical Properties Lipophilicity LogP ADME Prediction

Halogenated Analogs and Kinase Selectivity

While the target compound is an unsubstituted scaffold, its chlorinated analog (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) is a common electrophilic intermediate used to install other groups at the C2 and C4 positions . In patent literature (e.g., Wyeth's PI3K/mTOR inhibitors), 2,4-disubstituted pyrrolo[3,2-d]pyrimidines are described with specific kinase inhibition profiles [1]. The methyl groups on the target compound serve as critical structural controlling units, distinctly altering the final inhibitor's selectivity profile compared to the dichloro precursor.

Inhibitor Chemotype
Class-level
2,4-Dimethyl vs. Dichloro intermediate
Supports kinase hinge-binding selectivity studies
Methyl groups are non-exchangeable moieties; PI3K/mTOR patent data
Kinase Inhibition Electrophilic Warhead Selectivity Profiling PI3K/mTOR EGFR

Antiproliferative Baseline in NCI-60 Screening

In the Cawrse et al. (2019) study, a series of pyrrolo[3,2-d]pyrimidines were screened against the NCI-60 Human Tumor Cell Line panel. COMPARE analysis suggested a mechanism of action involving DNA alkylation or groove binding [1]. The unsubstituted 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine serves as the specific benchmark for these activities, providing the quantifiable baseline from which the 7-fold EC50 improvement of its N5-substituted derivatives is measured.

MOA Baseline
Cross-study
DNA alkylation / groove binding
Supports phenotypic screening assay context
NCI-60 COMPARE analysis, Cawrse et al. 2019
NCI-60 Screen COMPARE Analysis Mechanism of Action DNA Alkylation Anticancer agent

2,4-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine: Applications in Cancer and Kinase Research


Negative Control for N5-Substituted Antifolates/Antitubulins

In studies investigating the effect of N5-modification on antiproliferative activity, 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine serves as the unsubstituted negative control, essential for quantifying the gain in potency (up to 7-fold) conferred by N5-substitution, as reported for CCRF-CEM leukemia cells [1].

Regioisomer-Specific Potency Optimization

Medicinal chemists can utilize this compound as a core scaffold in drug discovery, leveraging the established superiority of the pyrrolo[3,2-d]pyrimidine regioisomer over the [2,3-d] isomer for achieving submicromolar antiproliferative activity, particularly in the design of novel antitubulin agents [2].

Hinge-Binding Core for Kinase Inhibitors

The 2,4-dimethyl pyrrolo[3,2-d]pyrimidine is a critical kinase hinge-binding motif. It serves as a direct precursor for synthesizing PI3K, mTOR, or EGFR inhibitors. Procurement of this exact scaffold is required to replicate patented inhibitor series, where the C2/C4 methyl groups are essential for modulating kinase selectivity and are not achieved with the chloro or other leaving-group intermediates [3].

Physicochemical Benchmark for Compound Libraries

Owing to its calculated logP of 0.40, this compound is a useful benchmark for researchers assembling fragment libraries or performing property-based optimization. Its low lipophilicity distinguishes it from later-stage analogs, making it a valuable tool for controlling compound lipophilicity during lead optimization campaigns [4].

Application
Selection Property
Validation Focus
Assay Control
Unsubstituted N5-H scaffold
Negative control dose-response validation
Regioisomer Optimization
[3,2-d] Core scaffold
Regioisomer-specific potency comparison
Kinase Inhibitor Synthesis
2,4-Dimethyl motif
Hinge-binding selectivity profiling
Physicochemical Benchmarking
LogP 0.40 hydrophilicity
Fragment library lipophilicity control
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